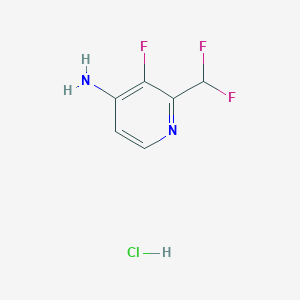

2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride” likely belongs to a class of organic compounds known as halogenated pyridines . These compounds contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with one or more halogen atoms. In this case, the pyridine ring is substituted with fluorine atoms and a difluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a planar, aromatic ring system. The presence of fluorine atoms and a difluoromethyl group would likely influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis

As a halogenated pyridine, this compound could potentially undergo various types of chemical reactions, including nucleophilic substitution, elimination, and addition reactions . The presence of the amine group could also enable reactions such as condensation and protonation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could increase its electronegativity and polarity . The amine group could enable the formation of hydrogen bonds .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Pyridines

The nucleophilic substitution and hydrolysis of 2-fluoropyridine and acetamidine hydrochloride, under catalyst-free conditions, is an efficient method for synthesizing 2-aminopyridine derivatives. This process utilizes acetamidine hydrochloride as an ammonia source, highlighting its high yield, chemoselectivity, and broad substrate adaptability, indicating the potential for creating other N-heterocycles with fluorine substituents under similar conditions (Li et al., 2018).

Fluorination Techniques

Recent studies have explored various fluorination techniques, including the use of N-fluoro compounds as fluorinating agents in organic synthesis. These compounds are categorized into neutral and ionic reagents, with their fluorinating activity influenced by their structure and the nature of the solvent. This comprehensive analysis covers the fluorination of different organic compounds and discusses the mechanisms, advantages, and disadvantages of using N-fluoro amines compared to other fluorinating agents (Furin & Fainzil’berg, 2000).

Catalytic Fluorination

Photoredox catalysis has emerged as a powerful tool for radical reactions, including fluoromethylation of carbon-carbon multiple bonds. The design of photoredox systems for catalytic fluoromethylation is crucial for synthesizing compounds with trifluoromethyl (CF3) and difluoromethyl (CF2H) groups. This approach involves using stable and easy-to-handle electrophilic fluoromethylating reagents, such as Umemoto and Togni reagents, highlighting the significance of catalysis in developing new fluoromethylation protocols (Koike & Akita, 2016).

Fluorinated Heterocycles Synthesis

A mild intramolecular fluoro-cyclisation of benzylic alcohols and amines using Selectfluor triggers electrophilic cyclisations to afford fluorinated heterocycles with 1,3-disubstitution. This dual role of Selectfluor as both a fluorine source and a base demonstrates its effectiveness for synthesizing fluorinated heterocycles, showing significant potential for creating diverse fluorinated structures (Parmar & Rueping, 2014).

Removal of PFAS

Amine-containing sorbents have been identified as promising solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The efficiency of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, providing a comprehensive strategy for PFAS control in water treatment processes (Ateia et al., 2019).

Propiedades

IUPAC Name |

2-(difluoromethyl)-3-fluoropyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2.ClH/c7-4-3(10)1-2-11-5(4)6(8)9;/h1-2,6H,(H2,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCCXLZMUPFPBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)F)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2662260.png)

![Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2662261.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2662265.png)

![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2662268.png)

![3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2662270.png)

![4-ethyl-7-hydroxy-N-(3-(methylthio)phenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2662274.png)

![(E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662277.png)

![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2662278.png)